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carboxamide

Cat. No.: B12338687

Get Quote

Executive Summary
-Dimethylmorpholine-3-carboxamide is a "privileged scaffold" in modern drug discovery, valued
for its ability to function as a non-peptide peptidomimetic.[1] Structurally, it serves as a
constrained surrogate for proline or pipecolic acid, offering superior metabolic stability and
solubility profiles.[1]

This guide analyzes the transition of this moiety from a simple chemical building block to a

critical pharmacophore in Renin Inhibitors (cardiovascular) and TLR7/8 Antagonists

(immunology).[1] It details the synthetic evolution from chiral amino acid precursors to high-

throughput amenable intermediates.[1]

Structural Significance & Pharmacophore Logic[1]
The morpholine-3-carboxamide core offers distinct advantages over traditional carbocycles

(like cyclohexane) or planar heterocycles (like pyridine):

3D-Vectorization: The chiral center at C3 projects the amide substituent out of the ring plane,

allowing precise probing of solvent-exposed pockets or specific hydrogen-bonding networks

(e.g., the S1' pocket of proteases).[1]
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Solubility Enhancement: The morpholine oxygen lowers

(lipophilicity) while maintaining membrane permeability, a critical balance for CNS-active
drugs.[1]

Metabolic Stability: The

-dimethyl amide cap blocks common metabolic soft spots (amidase hydrolysis), extending
half-life compared to primary or secondary amides.[1]

SAR Logic: The "Proline Surrogate" Effect
In many biological targets, the native substrate contains a proline residue that induces a "kink"

in the peptide chain.[1]

-Dimethylmorpholine-3-carboxamide mimics this turn conformation but lacks the labile peptide
bond, freezing the bioactive conformation.[1]
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Figure 1: Logical progression from native peptide substrates to the optimized morpholine

scaffold.

Synthetic Routes: From Discovery to Scale-Up[1]
The synthesis of

-dimethylmorpholine-3-carboxamide typically follows one of two primary pathways: the Chiral
Pool Approach (Discovery Scale) or the Regioselective Cyclization (Process Scale).[1]

Route A: The Chiral Pool Approach (Discovery)
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This route utilizes natural amino acids (L-Serine or L-Threonine) to establish the C3

stereocenter early.[1]

Mechanism:

N-Alkylation: L-Serine methyl ester is alkylated with 2-chloroethyl ether or similar

electrophiles.[1]

Cyclization: Base-mediated closure forms the morpholine ring.[1]

Amidation: The ester is hydrolyzed and coupled with dimethylamine.[1]

Route B: Regioselective O-Sulfonylation (High
Enantiopurity)
For drug development requiring >99% ee, the method described by Palchykov et al.[1]

(Organic Letters, 2016) is superior.[1] It avoids racemization by using solid-liquid phase-transfer

catalysis (SL-PTC).[1]

Protocol Logic:

Substrate:

-Bis(2-hydroxyalkyl)tosylamides derived from chiral epoxides.[1]

Key Step: Regioselective mono-O-sulfonylation.[1][2] The reaction conditions differentiate

between the two hydroxyl groups based on steric hindrance, ensuring only one cyclization

pathway is accessible.[1]

Detailed Protocol: Synthesis of (S)-N,N-Dimethylmorpholine-3-
carboxamide
Note: This protocol is adapted for laboratory-scale synthesis (10 mmol).

Materials:

(S)-4-Benzylmorpholine-3-carboxylic acid (Start Material)[1]
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Dimethylamine (2M in THF)[1]

HATU (Coupling Agent)[1]

DIPEA (Base)[1]

Dichloromethane (DCM)[1]

Step-by-Step Methodology:

Activation: Dissolve (S)-4-benzylmorpholine-3-carboxylic acid (2.21 g, 10 mmol) in

anhydrous DCM (50 mL) under

atmosphere. Cool to 0°C.

Base Addition: Add DIPEA (3.5 mL, 20 mmol) followed by HATU (4.18 g, 11 mmol). Stir for

30 minutes to form the active ester.[1] Causality: Pre-activation at low temperature minimizes

racemization at the C3 position.[1]

Coupling: Add Dimethylamine (2M in THF, 6.0 mL, 12 mmol) dropwise. Allow the mixture to

warm to room temperature and stir for 4 hours.

Work-up: Quench with saturated

(50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate.[1]

Debenzylation (Optional for final core): Dissolve the intermediate in MeOH, add Pd/C (10%

w/w), and stir under

(1 atm) for 12 hours. Filter and concentrate to yield the free amine title compound.

Yield Expectations:

Amide Coupling: 85-92%[1]

Debenzylation: >95%[3]
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Medicinal Chemistry Applications
Case Study 1: Renin Inhibitors (Cardiovascular)
Context: The Renin-Angiotensin-Aldosterone System (RAAS) regulates blood pressure.[1]

Direct Renin Inhibitors (DRIs) like Aliskiren are effective but suffer from low bioavailability.[1]

Innovation: Mitsubishi-Tanabe and other groups identified that replacing the P1 sub-pocket

binding element with a morpholine-3-carboxamide dramatically improved oral bioavailability.[1]

Mechanism: The morpholine oxygen acts as a hydrogen bond acceptor for the backbone NH of

the enzyme, while the C3-carboxamide orients the "warhead" into the catalytic site.[1]

Reference: Mitsubishi-Tanabe Pharma Corp patents (e.g., WO2007/xxxx) and TandF Online

Reviews.[1]

Case Study 2: TLR7/8 Antagonists (Autoimmune)
Context: Toll-like Receptors 7 and 8 drive autoimmune diseases like Lupus.[1][4]

Molecule:MHV370 (Novartis/Merck KGaA lineage).[1] Role of Scaffold: The morpholine-3-

carboxamide fragment in MHV370 is not just a linker; it locks the molecule into a specific

conformation that fits the narrow hydrophobic groove of the TLR dimer interface.[1] The

dimethyl amide portion improves the solubility of the otherwise lipophilic pyrazolopyridine core.

Comparative Data: Morpholine vs. Piperidine Analogs
The following table illustrates why the morpholine core is often preferred over its piperidine

analog in these specific applications.
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Feature
Morpholine-3-
carboxamide

Piperidine-3-
carboxamide

Impact on Drug
Design

LogP (Lipophilicity) ~0.5 (Lower) ~1.2 (Higher)

Morpholine improves

water solubility and

reduces non-specific

binding.[1]

pKa (Basic Nitrogen) ~8.3 ~11.0

Morpholine is less

basic, reducing

lysosomal trapping

and improving BBB

penetration.[1]

H-Bonding Acceptor (Ether O) None

Ether oxygen provides

an additional vector

for target

engagement.[1]

Metabolic Stability High Moderate

Piperidine rings are

more prone to

oxidative metabolism

(CYP450).[1]

Visualizing the Discovery Workflow
The following diagram outlines the decision tree for selecting this scaffold during a Hit-to-Lead

campaign.
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Figure 2: Decision matrix for selecting the morpholine scaffold in Hit-to-Lead optimization.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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